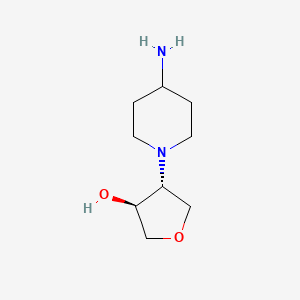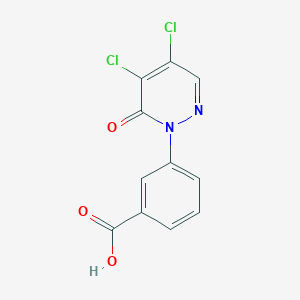
3-(1-((4-(Trifluormethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H13F3N2O5S and its molecular weight is 378.32. The purity is usually 95%.
BenchChem offers high-quality 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Das Pyrrolidin-Gerüst wurde hinsichtlich seines Potenzials als Antikrebsmittel untersucht. Forscher haben Derivate dieser Verbindung synthetisiert und deren Zytotoxizität gegenüber Krebszelllinien bewertet. Der Trifluormethylphenylsulfonyl-Rest kann zur Selektivität gegenüber spezifischen Krebszielen beitragen .
- Die chirale Einheit im Pyrrolidinring kann die Kinasehemmung beeinflussen. Zum Beispiel wurden (3S,4S)-3-Methyl-3-(4-Fluorphenyl)-4-(4-(1,1,1,3,3,3-Hexafluor-2-hydroxyprop-2-yl)phenyl)pyrrolidine als neuartige RORγt-Inverse-Agonisten entdeckt. Diese Verbindungen zeigten nanomolare Aktivität gegenüber CK1γ und CK1ε, was ihr Potenzial in der kinasebezogenen Forschung unterstreicht .
- Die Trifluormethylgruppe in der Verbindung kann zur Synthese anderer wertvoller Moleküle verwendet werden. Beispielsweise wird 3-(Trifluormethyl)pyridin (2,3-CTF) bei der Herstellung verschiedener kommerzieller Produkte eingesetzt .
- Forscher haben 4-(Trifluormethyl)pyrrolidine synthetisiert, die an Position 3 Sulfonylgruppen enthalten. Diese Verbindungen wurden über 1,3-dipolare Cycloadditionsreaktionen erhalten. Die Untersuchung ihrer biologischen Aktivitäten und potenziellen Anwendungen ist ein fortlaufendes Forschungsgebiet .
- Die Stereogenität der Kohlenstoffe im Pyrrolidinring spielt eine entscheidende Rolle in der Arzneimittelentwicklung. Unterschiedliche Stereoisomere und räumliche Orientierungen von Substituenten können zu unterschiedlichen biologischen Profilen führen. Das Verständnis dieser Zusammenhänge hilft bei der Entwicklung neuer Arzneimittelkandidaten mit spezifischen Bindungsmodi an enantioselektive Proteine .
- Das Pyrrolidin-Gerüst ermöglicht eine effiziente Erkundung des Pharmakophorraums aufgrund der sp3-Hybridisierung. Medizinalchemiker können dieses Merkmal nutzen, um neuartige Verbindungen mit unterschiedlichen biologischen Profilen zu entwickeln. Überlegungen zu sterischen Faktoren und Struktur-Wirkungsbeziehungen (SAR) verstärken die Bemühungen in der Arzneimittelforschung .
Antikrebsmittel
Kinase-Inhibitoren
Synthese von Trifluormethylpyridinen
Sulfonylhaltige Verbindungen
Arzneimittelentwicklung und Stereochemie
Pharmakophor-Exploration
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing the pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have the ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been shown to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its environment.
Biochemische Analyse
Biochemical Properties
3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione plays a significant role in biochemical reactions due to its structural components. The pyrrolidine ring is known for its ability to interact with various enzymes and proteins, enhancing the compound’s binding affinity and specificity . The trifluoromethyl group contributes to the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This compound interacts with enzymes such as cytochrome P450, which is involved in drug metabolism, and proteins like albumin, which aids in its transport within the bloodstream .
Cellular Effects
3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and influencing the transcriptional machinery . Its impact on cellular metabolism includes changes in the levels of metabolic intermediates and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being therapeutic to toxic .
Metabolic Pathways
3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of metabolites . The compound’s interaction with cofactors such as NADPH and FAD is crucial for its metabolic processing . Additionally, this compound can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as ABC transporters, and can bind to proteins like albumin for distribution in the bloodstream . Its localization and accumulation within tissues are determined by these interactions and its lipophilicity .
Subcellular Localization
The subcellular localization of 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, based on its structural features and interactions with cellular machinery . Its activity and function can be affected by its localization within these compartments .
Eigenschaften
IUPAC Name |
3-[1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O5S/c15-14(16,17)9-1-3-11(4-2-9)25(22,23)18-6-5-10(7-18)19-12(20)8-24-13(19)21/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAZAVXADJZPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2506199.png)

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2506202.png)




![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2506209.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2506213.png)
![Tert-butyl N-[1-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]cyclopentyl]carbamate](/img/structure/B2506216.png)

![N~5~-(4-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2506218.png)
![methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2506222.png)
